molecular formula C32H33FN2O2 B10862888 1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

Cat. No.: B10862888
M. Wt: 496.6 g/mol
InChI Key: VTEVKPLKNQIQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[11-(2-Fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic compound belonging to the class of dibenzodiazepines. This compound features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dibenzodiazepine core, followed by the introduction of the fluorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the hexanone side chain via a Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[11-(2-Fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the hexanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Electrophiles like bromine in acetic acid for halogenation.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-(2-fluorophenyl)-1-hydroxy-11-(p-tolyl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-10(11H)-yl)propan-1-one
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Comparison: Compared to similar compounds, 1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one stands out due to its unique combination of functional groups and structural features

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C32H33FN2O2

Molecular Weight

496.6 g/mol

IUPAC Name

6-(2-fluorophenyl)-5-hexanoyl-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33FN2O2/c1-3-4-5-14-30(37)35-28-13-9-8-12-26(28)34-27-19-23(22-17-15-21(2)16-18-22)20-29(36)31(27)32(35)24-10-6-7-11-25(24)33/h6-13,15-18,23,32,34H,3-5,14,19-20H2,1-2H3

InChI Key

VTEVKPLKNQIQAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.